molecular formula C21H27N5O4S B1671590 Glipizide CAS No. 29094-61-9

Glipizide

Cat. No.: B1671590
CAS No.: 29094-61-9
M. Wt: 445.5 g/mol
InChI Key: ZJJXGWJIGJFDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glipizide is an oral hypoglycemic agent belonging to the second-generation sulfonylurea drug class. It is primarily used to control blood sugar levels in patients with type 2 diabetes mellitus. This compound works by stimulating the pancreas to release insulin and increasing tissue sensitivity to insulin . It was first introduced in 1984 and is available under various brand names, including Glucotrol .

Mechanism of Action

Target of Action

Glipizide primarily targets the beta cells of the pancreatic islets of Langerhans . These cells play a crucial role in the regulation of blood glucose levels by producing and releasing insulin, a hormone that promotes the uptake and utilization of glucose by the body’s cells .

Mode of Action

This compound acts by sensitizing these beta cells to the presence of glucose in the blood . This means that more insulin is released in response to glucose than would be without this compound ingestion . Specifically, this compound achieves this by partially blocking potassium channels among beta cells . This blocking action causes the cells to depolarize, which results in the opening of voltage-gated calcium channels. The resulting influx of calcium encourages the release of insulin from the beta cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the insulin signaling pathway . By stimulating the release of insulin, this compound enhances the body’s ability to lower blood glucose levels. Insulin binds to its receptors on various body cells, triggering a cascade of events that lead to the uptake and utilization of glucose .

Pharmacokinetics

This compound is rapidly and completely absorbed following oral administration . The absolute bioavailability of this compound was found to be 100% after single oral doses in patients with type 2 diabetes mellitus . The mean terminal elimination half-life of this compound ranged from 2 to 5 hours after single or multiple doses in patients with type 2 diabetes mellitus . These properties contribute to its effectiveness as a blood glucose-lowering agent .

Result of Action

The primary result of this compound’s action is a decrease in blood glucose levels . By stimulating the release of insulin from the pancreas, this compound promotes the uptake and utilization of glucose by the body’s cells, thereby lowering blood glucose levels . This makes this compound an effective treatment for type 2 diabetes mellitus, a condition characterized by higher-than-normal levels of blood glucose .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can slow down the absorption of this compound, potentially affecting its onset of action . Additionally, the drug’s effectiveness can be influenced by the patient’s adherence to a diabetic diet and exercise regimen . Furthermore, the dose of this compound may need to be adjusted in those with liver or kidney disease , indicating that the patient’s health status can also influence the drug’s action and efficacy .

Safety and Hazards

Glipizide can cause life-threatening hypoglycemia. Symptoms of severe hypoglycemia include extreme weakness, blurred vision, sweating, trouble speaking, tremors, stomach pain, confusion, and seizure (convulsions) . It is also important to avoid drinking alcohol while taking this compound as it lowers blood sugar and can cause side effects .

Future Directions

While glipizide continues to be a valuable treatment for type 2 diabetes, future research may focus on developing new pharmacological approaches to glycaemic control and agents advancing in clinical development that utilize new modes of action or delivery . It’s also important to note that the dose of this compound may need to be adjusted based on the individual’s response and tolerance .

Biochemical Analysis

Biochemical Properties

Glipizide functions as an insulin secretagogue, stimulating the release of insulin from the pancreatic beta cells, thereby increasing the plasma concentrations of insulin . This action is dependent on the functional beta cells in the pancreatic islets . This compound binds to the sulfonylurea receptor expressed on the pancreatic beta-cell plasma membrane, leading to the closure of the ATP-sensitive potassium channel and reduced potassium conductance .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It enhances the glucose uptake into the skeletal muscles and potentiates the action of insulin in the liver . Other effects include inhibited lipolysis in the liver and adipose tissue, inhibited hepatic glucose output, and increased uptake and oxidation of glucose .

Molecular Mechanism

The molecular mechanism of this compound involves partially blocking potassium channels among beta cells of pancreatic islets of Langerhans . By blocking potassium channels, the cell depolarizes, which results in the opening of voltage-gated calcium channels. The resulting calcium influx encourages insulin release from beta cells .

Temporal Effects in Laboratory Settings

Pharmacodynamic analysis indicates a significant relationship between plasma this compound concentration and reduction in Fasting Plasma Glucose (FPG) and HbA1c over a dose range of 5–60 mg, with maximal efficacy achieved at a dose of 20 mg for FPG and at 5 mg for HbA1c .

Metabolic Pathways

This compound is metabolized primarily by hepatic transformation into several inactive metabolites by aromatic hydroxylation . A minor metabolite, an acetylamino-ethyl-benzene derivative, is reported to have some hypoglycemic activity .

Transport and Distribution

This compound is extensively bound to plasma albumin and has a relatively low volume of distribution . It is eliminated by metabolic biotransformation and excretion of the metabolites in the urine .

Subcellular Localization

The subcellular localization of this compound is primarily within the beta cells of the pancreatic islets of Langerhans . Here, it acts by partially blocking potassium channels, leading to cell depolarization and the subsequent release of insulin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glipizide involves several steps, starting from 4-[2-(5-methylpyrazine-2-carboxamido)ethyl]benzenesulfonamide. The key steps include chlorination, followed by reaction with cyclohexylamine in the presence of an iron catalyst and carbon monoxide . This method is simple and practicable, providing a new process route for the synthesis of this compound .

Industrial Production Methods: In industrial settings, this compound is often prepared using solvent evaporation methods to enhance its solubility. Solid dispersions of this compound are prepared using polymers such as polyvinyl pyrrolidone (PVP) and polyethylene glycol (PEG). The drug-to-polymer ratios and the conditions for solvent evaporation are optimized to achieve the desired solubility and dissolution rates .

Comparison with Similar Compounds

Similar Compounds: Glipizide is often compared with other sulfonylurea drugs such as glimepiride and glyburide. It is also compared with non-sulfonylurea drugs like metformin and incretin mimetics such as semaglutide .

Uniqueness: Compared to other sulfonylureas, this compound has a rapid absorption and onset of action with the shortest half-life and duration of action. This reduces the risk of long-lasting hypoglycemia, which is often observed with other blood glucose-lowering agents . Additionally, this compound’s unique chemical structure, which includes a non-polar side chain, enhances its hypoglycemic potency .

Properties

IUPAC Name

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4S/c1-15-13-24-19(14-23-15)20(27)22-12-11-16-7-9-18(10-8-16)31(29,30)26-21(28)25-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,22,27)(H2,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJXGWJIGJFDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040676
Record name Glipizide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glipizide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>66.8 [ug/mL] (The mean of the results at pH 7.4), 1.64e-02 g/L
Record name SID855947
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Glipizide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glipizide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Type 2 diabetes mellitus (T2DM) is a chronic metabolic disorder with increasing prevalence worldwide. Characterized by higher-than-normal levels of blood glucose, T2DM is a complex disorder that arises from the interaction between genetic, environmental and behavioral risk factors. Insulin is a peptide hormone that plays a critical role in regulating blood glucose levels. In response to high blood glucose levels, insulin promotes the uptake of glucose into the liver, muscle cells, and fat cells for storage. Although there are multiple events occurring that lead to the pathophysiology of T2DM, the disorder mainly involves insulin insensitivity as a result of insulin resistance, declining insulin production, and eventual failure of beta cells of pancreatic islets that normally produce insulin. Early management with lifestyle intervention, such as controlled diet and exercise, is critical in reducing the risk of long-term secondary complications, such as cardiovascular mortality. Glipizide, like other sulfonylurea drugs, is an insulin secretagogue, which works by stimulating the insulin release from the pancreatic beta cells thereby increasing the plasma concentrations of insulin. Thus, the main therapeutic action of the drug depends on the functional beta cells in the pancreatic islets. Sulfonylureas bind to the sulfonylurea receptor expressed on the pancreatic beta-cell plasma membrane, leading to the closure of the ATP-sensitive potassium channel and reduced potassium conductance. This results in depolarization of the pancreatic beta cell and opening of the voltage-sensitive calcium channels, promoting calcium ion influx. Increased intracellular concentrations of calcium ions in beta cells stimulates the secretion, or exocytosis, of insulin granules from the cells. Apart from this main mechanism of action, the blood-glucose-lowering effect of glipizide involves increased peripheral glucose utilization via stimulating hepatic gluconeogenesis and by increasing the number and sensitivity of insulin receptors.
Record name Glipizide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

29094-61-9
Record name Glipizide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29094-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glipizide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029094619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glipizide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name glipizide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759120
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glipizide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glipizide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.919
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLIPIZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7WDT95N5C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glipizide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

200-203, 208 - 209 °C
Record name Glipizide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glipizide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glipizide
Reactant of Route 2
Reactant of Route 2
Glipizide
Reactant of Route 3
Reactant of Route 3
Glipizide
Reactant of Route 4
Reactant of Route 4
Glipizide
Reactant of Route 5
Reactant of Route 5
Glipizide
Reactant of Route 6
Reactant of Route 6
Glipizide
Customer
Q & A

Q1: What is the primary mechanism of action of Glipizide?

A1: this compound exerts its hypoglycemic effect by binding to and blocking ATP-sensitive potassium (KATP) channels on the surface of pancreatic β-cells. [] This blockage depolarizes the β-cell membrane, leading to the opening of voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion. [, ]

Q2: Does this compound only impact insulin secretion?

A2: While primarily recognized for enhancing insulin secretion, studies suggest that this compound might also influence insulin metabolism and peripheral glucose disposal. In obese type II diabetic patients, this compound treatment increased insulin metabolism, potentially within the liver. [] Additionally, it increased insulin-mediated peripheral glucose disposal in secondary failure type 2 diabetic patients. []

Q3: Can this compound affect glucose absorption?

A3: While initial studies suggested this compound might suppress xylose absorption in diet-controlled diabetics, further research revealed no such effect in insulin-dependent diabetics. [] This suggests that this compound's impact on postprandial glucose levels is primarily due to enhanced insulin secretion rather than altered absorption.

Q4: What is the molecular formula and weight of this compound?

A4: this compound (C21H27N5O4S) has a molecular weight of 445.55 g/mol. [, ]

Q5: Are there any spectroscopic data available for this compound?

A5: Yes, various spectroscopic techniques have been employed to characterize this compound. Fourier-transform infrared (FTIR) spectroscopy has been used to analyze this compound's stability and interactions with excipients in formulations like solid dispersions and bilayer tablets. [, , ] Additionally, differential scanning calorimetry (DSC) and X-ray diffraction (XRD) studies have revealed the amorphous nature of this compound in solid dispersions. []

Q6: What is the stability of this compound in various formulations?

A6: this compound stability has been investigated in various formulations. Studies demonstrate its stability in solid dispersions with low viscosity grade Hydroxypropyl methylcellulose (HPMCLV), even after storage. [] Bilayer tablet formulations with Hydroxypropyl methylcellulose (HPMC) and Ethyl Cellulose (EC) also exhibited stability according to ICH guidelines. []

Q7: Are there any known compatibility issues with this compound?

A7: While generally stable, certain drug interactions can impact this compound's effectiveness. For instance, co-administration with Nicorandil in diabetic mice hindered the glucose-lowering effects of this compound. [] Therefore, careful consideration is crucial when co-administering this compound with other medications.

Q8: How is this compound absorbed and metabolized?

A8: this compound is well-absorbed after oral administration. [] Food delays its absorption, unlike Glyburide. [] this compound undergoes extensive hepatic metabolism, and both metabolites and the unchanged drug are excreted in urine. []

Q9: What is the elimination half-life of this compound?

A9: this compound exhibits a short elimination half-life ranging from 2 to 7 hours. [] Its short half-life necessitates frequent dosing or the use of extended-release formulations to maintain therapeutic efficacy.

Q10: Are there any known drug interactions that affect this compound pharmacokinetics?

A11: Yes, several drugs can influence this compound pharmacokinetics. Clarithromycin significantly inhibits its metabolism in rabbits, leading to higher this compound exposure. [] Additionally, Esomeprazole, a proton pump inhibitor, can increase this compound concentration and AUC (area under the curve) by inhibiting Cytochrome P-450 enzymes responsible for its metabolism. []

Q11: What animal models have been used to investigate the effects of this compound?

A11: Various animal models have been employed, including:

  • Diabetic-prone BB rats: Demonstrated this compound's ability to prevent diabetes and reduce islet inflammation. []
  • Healthy and diabetic rabbits: Used to study the influence of drugs like Clarithromycin [] and Puerarin [] on this compound pharmacokinetics.
  • Healthy cats: Investigated transdermal application of this compound. []
  • Healthy and endotoxemic sheep: Studied the effects of this compound on cardiopulmonary hemodynamics and oxygen transport. []
  • Alloxan-induced diabetic rats: Assessed the combined effect of this compound and alpha lipoic acid on diabetic parameters and hepatic function. []

Q12: How effective is this compound in controlling blood glucose levels compared to other treatments?

A12: Studies have compared this compound's efficacy to other treatments:

  • Glyburide: In a Veterans Health Administration study, converting from Glyburide to this compound increased HbA1c levels, but reduced the incidence of hypoglycemia. []

Q13: How does this compound's low solubility affect its formulation?

A15: this compound's low solubility (BCS Class II drug) poses challenges for formulation and can limit its bioavailability. [, ] Various strategies have been explored to enhance its solubility and dissolution rate.

Q14: What formulation strategies have been investigated to improve this compound delivery?

A14: Several approaches have been explored to enhance this compound delivery:

  • Solid Dispersions: Utilizing low viscosity grade HPMCLV improved this compound's dissolution rate. []
  • Nano-complexes: this compound-Phospholipid nano-complexes demonstrated improved solubility and bioavailability in rats. []
  • Microspheres: Ethyl Cellulose microspheres showed potential for sustained this compound release. []
  • Transdermal Delivery: Studies explored transdermal patches incorporating this compound-cyclodextrin complexes and penetration enhancers, achieving sustained drug release and therapeutic effects in diabetic rats. []

Q15: Have any specific cyclodextrins shown promise in enhancing this compound solubility?

A17: Yes, complexation with cyclodextrins, especially Dimethyl-beta-cyclodextrin (DM-beta-CyD), significantly improved this compound release and permeation through rat skin in transdermal formulations. []

Q16: What is the rationale behind developing a transdermal delivery system for this compound?

A18: Transdermal delivery of this compound aims to address the limitations of oral therapy, such as fluctuating bioavailability, risk of severe hypoglycemia, and gastric disturbances. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.